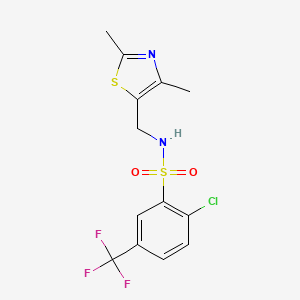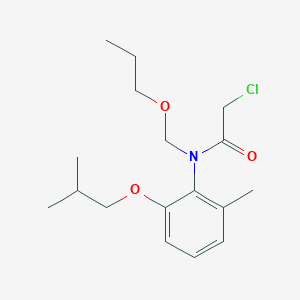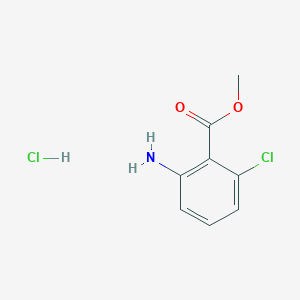
2-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-5-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-5-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H12ClF3N2O2S2 and its molecular weight is 384.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photodynamic Therapy Applications
A study highlights the synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, marking them as potential Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
DNA Binding and Cleavage, Genotoxicity, and Anticancer Activity
Mixed-ligand copper(II)-sulfonamide complexes have been studied for their effects on DNA binding, DNA cleavage, genotoxicity, and anticancer activity. The sulfonamide derivative plays a significant role in the interaction with DNA, demonstrating potential for use in targeting cancer cells (González-Álvarez et al., 2013).
UV Protection and Antimicrobial Properties for Textiles
Research into thiazole azodyes containing sulfonamide moieties has shown that these compounds can be used for dyeing cotton fabrics, providing UV protection and antibacterial properties. This demonstrates a practical application in enhancing textile materials (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Enzyme Inhibition and Potential Antifungal Activity
Another study focused on the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase. These compounds were found to be potent inhibitors in vitro and could be used to investigate the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Herbicide Development
Chlorsulfuron, a compound related to sulfonamides, has been studied for its selective herbicidal activity in cereals, attributed to the ability of crop plants to metabolize the herbicide into inactive products. This research provides insight into the development of selective herbicides for agricultural applications (Sweetser, Schow, & Hutchison, 1982).
Propriétés
IUPAC Name |
2-chloro-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-5-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N2O2S2/c1-7-11(22-8(2)19-7)6-18-23(20,21)12-5-9(13(15,16)17)3-4-10(12)14/h3-5,18H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONDSRHERLMLSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CNS(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2913706.png)
![2,4-dichloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide](/img/structure/B2913707.png)
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2913709.png)
amine hydrochloride](/img/structure/B2913710.png)







![4-chloro-3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzamide](/img/structure/B2913725.png)
![7-Fluoro-3-[(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2913728.png)
![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B2913729.png)